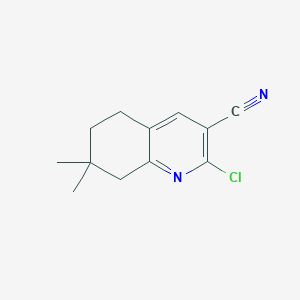

2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (C₁₂H₁₃ClN₂) is a bicyclic heterocyclic compound featuring a tetrahydroquinoline scaffold with a chlorine substituent at position 2, two methyl groups at position 7, and a cyano group at position 3 . Its structural framework is associated with bioactivity in antifungal and antimicrobial applications, as observed in related tetrahydroquinoline derivatives .

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-7,7-dimethyl-6,8-dihydro-5H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-12(2)4-3-8-5-9(7-14)11(13)15-10(8)6-12/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKICFLPSLQJSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC(=C(N=C2C1)Cl)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952569-57-2 | |

| Record name | 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Generation of various substituted quinoline derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a versatile intermediate for synthesizing more complex molecules in chemistry. In biological research, it has been studied for its potential bioactivity, with potential antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development. Its potential medicinal applications include its use as a lead compound in developing new therapeutic agents, with its ability to interact with biological targets making it a valuable tool in medicinal chemistry. In the industrial sector, this compound can be a building block for synthesizing dyes, pigments, and other specialty chemicals.

The biological activity of 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been investigated through studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity Research suggests that tetrahydroquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. Studies have shown promising results against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cell lines.

Mécanisme D'action

The mechanism by which 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Structural Modifications and Electronic Effects

The table below highlights key structural differences between the target compound and its analogues:

Key Observations :

- Chloro vs. amino substituents: Chloro at position 2 enhances electrophilicity, while amino groups (e.g., in Gholap et al.’s analogues) facilitate hydrogen bonding with biological targets .

- Phenyl vs. dichlorophenyl groups : Bulkier aryl substituents (e.g., dichlorophenyl) may enhance antifungal activity by interacting with hydrophobic enzyme regions .

Physicochemical Properties

- Collision cross-section (CCS): The target compound’s dimethyl groups likely increase CCS compared to non-methylated analogues (e.g., CID 3779818 has CCS = 140.7 Ų for [M+H]⁺) .

- Solubility: Amino-substituted analogues (e.g., ) exhibit higher aqueous solubility due to protonatable NH₂ groups, whereas the target compound’s lipophilicity may limit solubility .

Activité Biologique

2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 952569-57-2) is a synthetic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is , with a molecular weight of 220.70 g/mol. The compound features a chloro group and a carbonitrile functional group attached to a tetrahydroquinoline scaffold.

Biological Activity Overview

The biological activity of 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been investigated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

- Cell Lines Tested : Studies have shown promising results against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cell lines .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | HeLa | 12.5 |

| 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | HT-29 | 15.0 |

| 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | A2780 | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both bacterial and fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies

- Case Study on Anticancer Properties : A study conducted on the effects of various tetrahydroquinoline derivatives found that those with a chloro substituent exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of various pathogens at low concentrations. This suggests potential applications in developing new antimicrobial agents .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Ethanol, triethylamine, reflux | High reproducibility | |

| Ultrasound Irradiation | Aqueous ethanol, sonication | Faster kinetics, higher yields | |

| Ammonium Acetate | Ethanol, NH₄OAc, ambient temperature | Mild conditions, regioselectivity |

How is the molecular structure of this compound characterized, and what techniques confirm its stereochemistry?

Basic Question

Structural elucidation relies on:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing (e.g., chair conformation of the tetrahydroquinoline ring) .

- Spectroscopic Methods :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at C7) and nitrile/carbonyl signals .

- FT-IR : Confirms nitrile (C≡N, ~2200 cm⁻¹) and chloro (C-Cl, ~750 cm⁻¹) functional groups .

What safety protocols are recommended when handling this compound?

Basic Question

While specific safety data for the compound is limited, analogs like 6-bromo-2,5-dioxo-tetrahydroquinoline derivatives require:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation during synthesis .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

How can researchers optimize reaction conditions to enhance regioselectivity in multi-component syntheses?

Advanced Question

Regioselectivity is influenced by:

- Catalyst Choice : Triethylamine vs. ammonium acetate alters electrophilic activation sites .

- Solvent Polarity : Polar solvents (ethanol, DMF) stabilize intermediates, favoring tetrahydroquinoline over chromene products .

- Temperature Control : Ultrasound irradiation reduces side reactions by accelerating desired pathways .

What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

Advanced Question

Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) are addressed by:

- SC-XRD Validation : Use crystallographic data to benchmark computational models (e.g., Gaussian09 with B3LYP/6-31G*) .

- Dynamic NMR Studies : Probe conformational flexibility in solution (e.g., ring puckering in tetrahydroquinoline) .

How can the pharmacological potential of this compound be evaluated across different biological targets?

Advanced Question

- Antimicrobial Assays : Disk diffusion/MIC tests against Gram± bacteria and fungi, comparing activity to ethyl ester derivatives .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with SAR studies on substituent effects .

- Enzyme Modulation : Kinase/integrase inhibition assays using fluorescence-based protocols .

What methodological approaches are used for derivatization to improve bioactivity?

Advanced Question

- Functional Group Manipulation :

- Nitrile to Amide : Hydrolysis with H₂SO₄ followed by coupling reactions .

- Chloro Substitution : Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

- Hybridization : Conjugation with thiophene or indole moieties to enhance binding affinity .

How can solubility challenges in biological assays be addressed?

Advanced Question

- Co-Solvent Systems : Use DMSO:water (≤5% DMSO) for in vitro assays .

- Salt Formation : Convert the free base to hydrochloride salts via HCl gas treatment .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.